molecular formula C17H16N2O3S B11257889 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 349536-44-3

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11257889
CAS No.: 349536-44-3
M. Wt: 328.4 g/mol
InChI Key: NIVCSZHNPJJDDL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

349536-44-3

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H16N2O3S/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

NIVCSZHNPJJDDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets .

Biological Activity

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial and anti-tubercular properties, along with relevant case studies and research findings.

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 342.41 g/mol. Its structure features an ethoxy group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in various therapeutic areas:

  • Antibacterial Activity : Benzothiazole derivatives have shown significant antibacterial properties against various pathogens.
  • Anti-tubercular Activity : Compounds in this class are being explored for their efficacy against Mycobacterium tuberculosis.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial activity. For instance, compounds with similar structures have demonstrated effective inhibition against gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound NameMIC (μg/mL)Inhibition (%)
This compoundTBDTBD
Benzothiazole Derivative A5090
Benzothiazole Derivative B10085

Note: TBD - To Be Determined based on specific studies.

Anti-tubercular Activity

Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results in combating tuberculosis. For example, new derivatives were tested against Mycobacterium tuberculosis with varying levels of effectiveness.

Case Study: Synthesis and Evaluation

In a study published in July 2023, researchers synthesized several benzothiazole derivatives and evaluated their anti-tubercular activity. The compound's minimum inhibitory concentration (MIC) was compared to standard drugs. Results indicated that certain derivatives exhibited superior inhibition against M. tuberculosis compared to existing treatments .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific bacterial enzymes or pathways. For instance, some compounds inhibit the fatty acid synthesis pathway in bacteria, thereby disrupting cell wall integrity and leading to bacterial death .

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